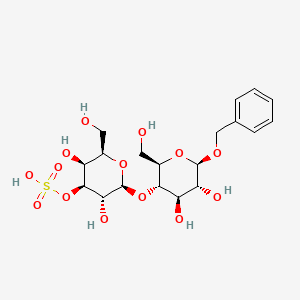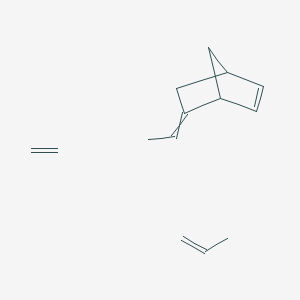
Ethene propene ethylidenenorbornene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
propylene-ethylene-ethylidene norbornene terpolymer . This compound is a polymer consisting of ethylene, propylene, and ethylidene norbornene. It is characterized by its high ethylene content (55%) and ethylidene norbornene content (9.5%) .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of propylene-ethylene-ethylidene norbornene terpolymer involves the polymerization of ethylene, propylene, and ethylidene norbornene. The polymerization process typically employs a Ziegler-Natta catalyst, which facilitates the copolymerization of these monomers under controlled conditions. The reaction is carried out in a solvent medium, often at elevated temperatures and pressures to achieve the desired polymer composition and molecular weight .
Industrial Production Methods
Industrial production of this terpolymer follows similar synthetic routes but on a larger scale. The process involves continuous polymerization in a reactor, where the monomers are fed in precise ratios. The polymerization is controlled to ensure consistent product quality, and the resulting polymer is then processed into various forms such as pellets or powders for commercial use .
Análisis De Reacciones Químicas
Types of Reactions
Propylene-ethylene-ethylidene norbornene terpolymer can undergo various chemical reactions, including:
Oxidation: The polymer can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the polymer’s properties by altering its chemical structure.
Substitution: The polymer can undergo substitution reactions where functional groups are replaced by other groups, modifying its properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. These reactions are typically carried out under controlled temperatures and in the presence of a catalyst.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under an inert atmosphere to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hydroxylated or carboxylated derivatives, while substitution reactions can introduce various functional groups into the polymer .
Aplicaciones Científicas De Investigación
Propylene-ethylene-ethylidene norbornene terpolymer has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound for studying polymerization mechanisms and kinetics.
Biology: Employed in the development of biocompatible materials for medical devices and drug delivery systems.
Medicine: Investigated for its potential use in creating flexible and durable medical implants.
Industry: Utilized in the production of high-performance elastomers and specialty plastics.
Mecanismo De Acción
The mechanism of action of propylene-ethylene-ethylidene norbornene terpolymer involves its interaction with various molecular targets and pathways. The polymer’s unique structure allows it to exhibit specific mechanical and chemical properties, making it suitable for various applications. The ethylidene norbornene component provides cross-linking sites, enhancing the polymer’s strength and elasticity .
Comparación Con Compuestos Similares
Similar Compounds
Ethylene-propylene-diene monomer (EPDM): Similar in composition but with different diene components.
Polypropylene: A simpler polymer consisting only of propylene units.
Polyethylene: Composed solely of ethylene units
Uniqueness
Propylene-ethylene-ethylidene norbornene terpolymer is unique due to its specific combination of monomers, which imparts distinct properties such as high elasticity, chemical resistance, and thermal stability. The presence of ethylidene norbornene allows for enhanced cross-linking, making it more versatile compared to other similar polymers .
Propiedades
Fórmula molecular |
C14H22 |
|---|---|
Peso molecular |
190.32 g/mol |
Nombre IUPAC |
ethene;5-ethylidenebicyclo[2.2.1]hept-2-ene;prop-1-ene |
InChI |
InChI=1S/C9H12.C3H6.C2H4/c1-2-8-5-7-3-4-9(8)6-7;1-3-2;1-2/h2-4,7,9H,5-6H2,1H3;3H,1H2,2H3;1-2H2 |
Clave InChI |
MPXNNMASLYQCAH-UHFFFAOYSA-N |
SMILES canónico |
CC=C.CC=C1CC2CC1C=C2.C=C |
Números CAS relacionados |
25038-36-2 70775-98-3 68908-92-9 68649-02-5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[[2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]amino]acetic acid](/img/structure/B13402373.png)
![1-[2-(Tert-butylamino)-1,1,2,3-tetradeuterio-3-hydroxypropoxy]-3-cyclohexyl-1-deuterio-3-phenylurea](/img/structure/B13402385.png)
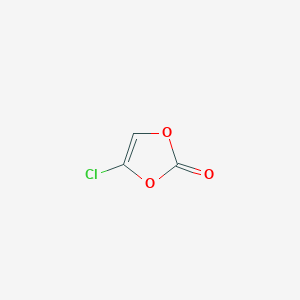
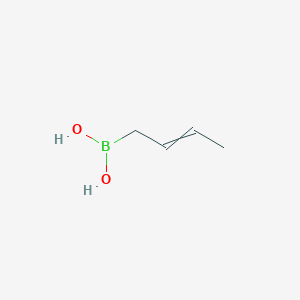


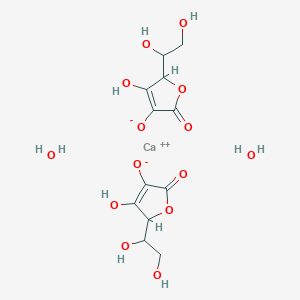
![2,4,6-Trihydroxy-5-[1-(4-hydroxy-1,1,4,7-tetramethyl-1a,2,3,4a,5,6,7a,7b-octahydrocyclopropa[h]azulen-7-yl)-3-methylbutyl]benzene-1,3-dicarbaldehyde](/img/structure/B13402426.png)

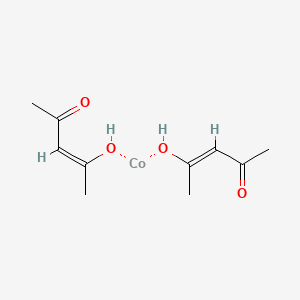
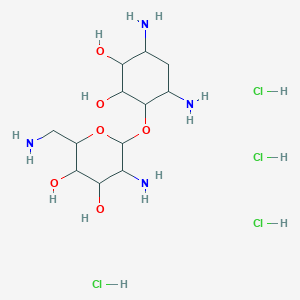
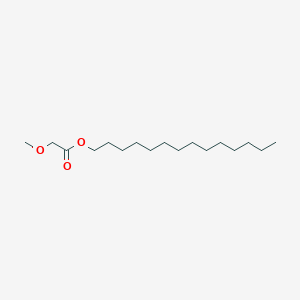
![23-Amino-10-ethyl-18-fluoro-10-hydroxy-19-methyl-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaene-5,9-dione;methanesulfonic acid;dihydrate](/img/structure/B13402461.png)
